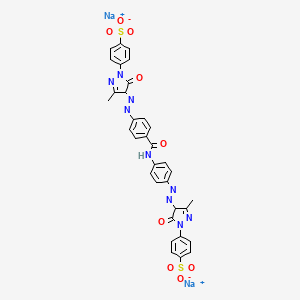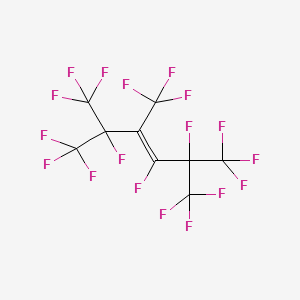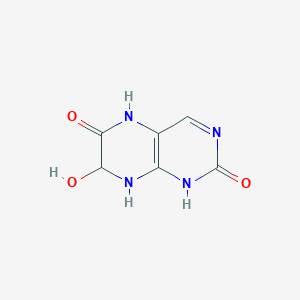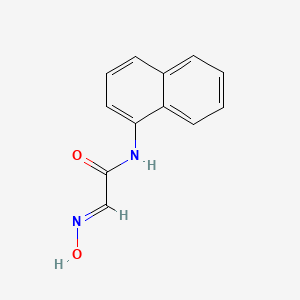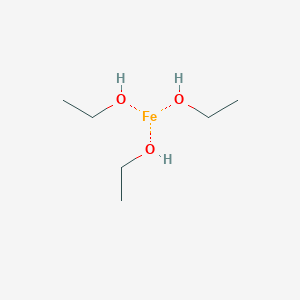
Iron(III) ethoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(III) ethoxide, also known as ferric ethoxide, is a chemical compound with the formula Fe(C₂H₅O)₃. It is a yellowish-brown solid that is soluble in organic solvents. This compound is primarily used as a precursor in the synthesis of various iron-containing materials and has applications in both academic research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Iron(III) ethoxide can be synthesized through the reaction of iron(III) chloride with sodium ethoxide in an anhydrous ethanol solution. The reaction typically proceeds as follows:
FeCl3+3NaOEt→Fe(OEt)3+3NaCl
The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, this compound is often produced using a sol-gel process. This involves the hydrolysis and condensation of iron(III) alkoxides in the presence of water and an alcohol solvent. The process is typically catalyzed by ammonia, leading to the formation of this compound as a precursor for various iron oxide materials .
化学反応の分析
Types of Reactions: Iron(III) ethoxide undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form iron(III) hydroxide and ethanol.
Oxidation: Can be oxidized to form iron(III) oxide.
Substitution: Can undergo ligand exchange reactions with other alkoxides or organic ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Various organic ligands or alkoxides can be used in an inert atmosphere to prevent unwanted side reactions.
Major Products:
Hydrolysis: Iron(III) hydroxide and ethanol.
Oxidation: Iron(III) oxide.
Substitution: Various iron(III) alkoxides or iron-organic complexes.
科学的研究の応用
Iron(III) ethoxide has a wide range of applications in scientific research:
作用機序
The mechanism by which iron(III) ethoxide exerts its effects is primarily through its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of iron oxide materials, which can interact with various molecular targets and pathways. For example, in drug delivery applications, iron(III)-doped silica nanoshells can degrade in the presence of iron chelating agents, releasing the encapsulated drug .
類似化合物との比較
Iron(III) chloride (FeCl₃): Used in similar applications but differs in its reactivity and solubility.
Iron(III) nitrate (Fe(NO₃)₃): Another iron(III) compound with different solubility and reactivity properties.
Iron(III) acetylacetonate (Fe(acac)₃): Used as a precursor for iron oxide nanoparticles but has different ligand properties.
Uniqueness: Iron(III) ethoxide is unique in its ability to act as a versatile precursor for various iron-containing materials. Its solubility in organic solvents and reactivity with water and other ligands make it particularly useful in sol-gel processes and the synthesis of iron oxide nanoparticles .
特性
分子式 |
C6H18FeO3 |
|---|---|
分子量 |
194.05 g/mol |
IUPAC名 |
ethanol;iron |
InChI |
InChI=1S/3C2H6O.Fe/c3*1-2-3;/h3*3H,2H2,1H3; |
InChIキー |
ZFSQRSOTOXERMJ-UHFFFAOYSA-N |
正規SMILES |
CCO.CCO.CCO.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


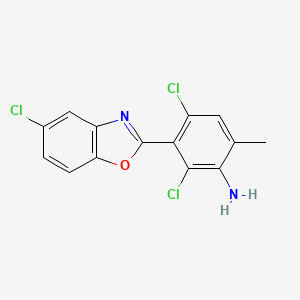

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
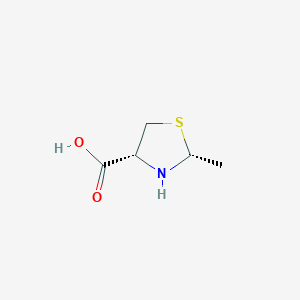
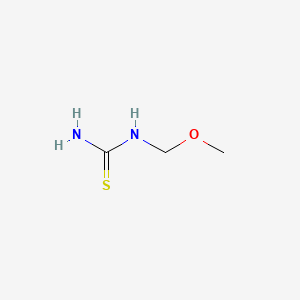


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


